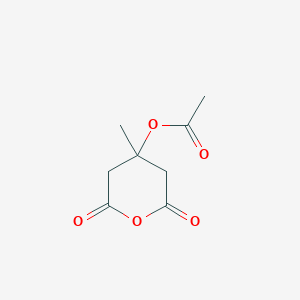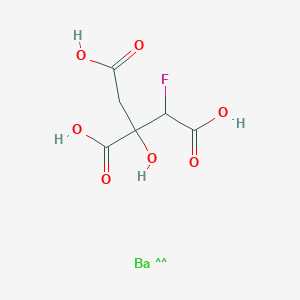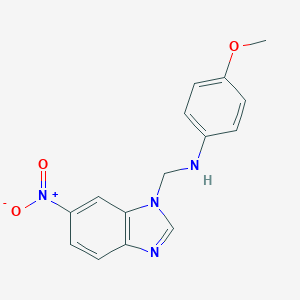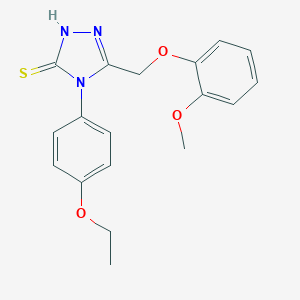
2,4-Dihydro-4-(4-ethoxyphenyl)-5-((2-methoxyphenoxy)methyl)-3H-1,2,4-triazole-3-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
15-keto Prostaglandin E1 is a naturally occurring metabolite of Prostaglandin E1. It is produced by the enzymatic oxidation of the C15-hydroxy group of Prostaglandin E1. This compound has significantly reduced biological activity compared to its parent compound, Prostaglandin E1 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 15-keto Prostaglandin E1 involves the oxidation of Prostaglandin E1. The enzyme 15-hydroxyprostaglandin dehydrogenase catalyzes this reaction, converting Prostaglandin E1 to 15-keto Prostaglandin E1 .
Industrial Production Methods: Industrial production of 15-keto Prostaglandin E1 typically follows the same enzymatic oxidation process. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified using standard chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: 15-keto Prostaglandin E1 primarily undergoes reduction reactions. The reduction of the C13,14-double bond produces 13,14-dihydro-15-keto Prostaglandin E1 .
Common Reagents and Conditions:
Oxidation: Enzyme 15-hydroxyprostaglandin dehydrogenase.
Reduction: NADPH-dependent carbonyl reductase.
Major Products:
Reduction Product: 13,14-dihydro-15-keto Prostaglandin E1.
Scientific Research Applications
15-keto Prostaglandin E1 is used in various scientific research applications, including:
Mechanism of Action
15-keto Prostaglandin E1 exerts its effects through its interaction with specific receptors and enzymes. It acts as an endogenous agonist of the peroxisome proliferator-activated receptor . The enzymatic oxidation of Prostaglandin E1 to 15-keto Prostaglandin E1 involves the enzyme 15-hydroxyprostaglandin dehydrogenase .
Comparison with Similar Compounds
- Prostaglandin E1
- 13,14-dihydro-15-keto Prostaglandin E1
- Prostaglandin E2
- 15-keto Prostaglandin E2
Comparison: 15-keto Prostaglandin E1 is unique due to its significantly reduced biological activity compared to Prostaglandin E1. While Prostaglandin E1 is a potent vasodilator and has various therapeutic applications, 15-keto Prostaglandin E1 serves primarily as a metabolic intermediate with limited biological activity .
Properties
CAS No. |
107952-08-9 |
|---|---|
Molecular Formula |
C18H19N3O3S |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
4-(4-ethoxyphenyl)-3-[(2-methoxyphenoxy)methyl]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C18H19N3O3S/c1-3-23-14-10-8-13(9-11-14)21-17(19-20-18(21)25)12-24-16-7-5-4-6-15(16)22-2/h4-11H,3,12H2,1-2H3,(H,20,25) |
InChI Key |
KAPSLFSVTQLWNY-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N2C(=NNC2=S)COC3=CC=CC=C3OC |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NNC2=S)COC3=CC=CC=C3OC |
Key on ui other cas no. |
107952-08-9 |
Synonyms |
2,4-Dihydro-4-(4-ethoxyphenyl)-5-((2-methoxyphenoxy)methyl)-3H-1,2,4-t riazole-3-thione |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


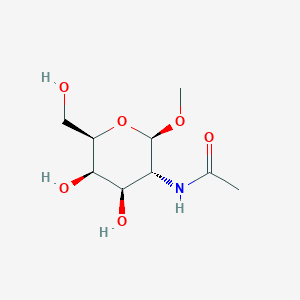
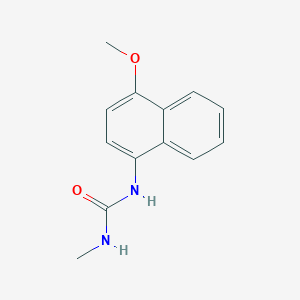
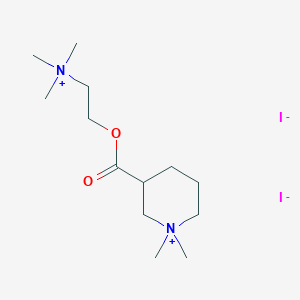

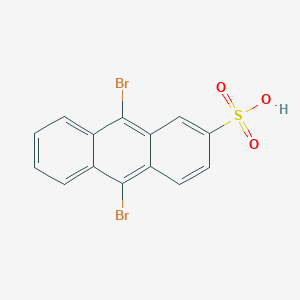
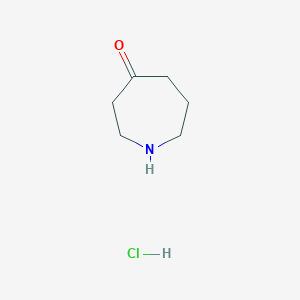
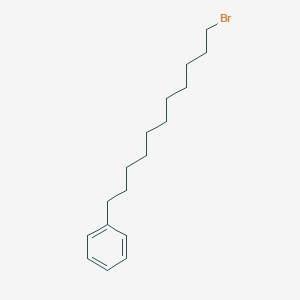
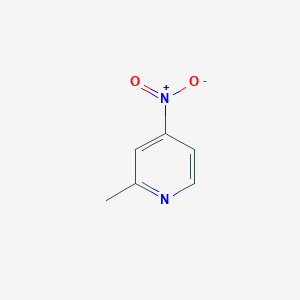
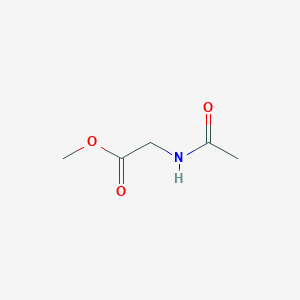
![6-[(2-Aminoethyl)amino]-7-chloro-1-cyclopropyl-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid](/img/structure/B19550.png)

